molecular formula C10H7N3 B11916600 3-Aminoisoquinoline-7-carbonitrile CAS No. 1337879-47-6

3-Aminoisoquinoline-7-carbonitrile

Cat. No.: B11916600
CAS No.: 1337879-47-6
M. Wt: 169.18 g/mol
InChI Key: CZGFHWRSZXGBCU-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-7-carbonitrile is a high-purity chemical compound supplied for research use only. This molecule serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring both amino and cyano functional groups on an isoquinoline scaffold, makes it a valuable precursor for constructing more complex molecules . Compounds within the aminoisoquinoline family have demonstrated significant research value. Patents indicate that substituted 6- and 7-aminoisoquinoline compounds are investigated for their biological activity, particularly as modulators of phosphotransferase enzymes, which are relevant targets for therapeutic development . This suggests that this compound could be a key intermediate in the synthesis of potential treatments for conditions such as glaucoma, neurodegenerative diseases, and other disorders . Furthermore, analogous quinoline-3-carbonitriles are studied for their application in treating proliferative diseases . In laboratory settings, this compound can be used to develop novel chemical entities. Related molecules, such as 2-aminoquinoline-3-carbonitrile, are utilized in multi-component reactions to create diverse heterocyclic systems like pyrimido[4,5-b]quinolines, which are of interest for their pharmacological properties . Researchers can employ this compound to generate compound libraries for high-throughput screening in drug discovery campaigns. This product is strictly for professional laboratory research by trained personnel. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1337879-47-6

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-aminoisoquinoline-7-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-8-4-10(12)13-6-9(8)3-7/h1-4,6H,(H2,12,13)

InChI Key

CZGFHWRSZXGBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1C#N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Aminoisoquinoline 7 Carbonitrile and Analogues

De Novo Synthesis Approaches

De novo synthesis, the construction of the isoquinoline (B145761) core from acyclic precursors, offers the flexibility to introduce the desired amino and carbonitrile functionalities at specific positions. These approaches can be broadly categorized into cyclization reactions, multicomponent strategies, and modifications of classical isoquinoline syntheses.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis. For 3-aminoisoquinoline-7-carbonitrile, these methods involve the formation of the pyridine (B92270) ring of the isoquinoline system through intramolecular bond formation, often facilitated by a catalyst.

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, and isoquinolines are no exception. Catalysts based on rhodium, copper, and palladium have been extensively used to facilitate C-H activation, cycloaddition, and annulation reactions leading to the isoquinoline core.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of highly substituted isoquinolines. acs.orgrsc.org These reactions often proceed via a directed C-H functionalization of a benzaldehyde (B42025) or ketoxime derivative, followed by annulation with an alkyne. To synthesize a 3-aminoisoquinoline derivative, an amidine can be used as a directing group. For instance, the reaction of an N-aryl amidine with a cyclic 2-diazo-1,3-dione in the presence of a Rh(III) catalyst can yield 1-aminoisoquinolines. acs.org To adapt this for this compound, one could envision starting with a benzamidine (B55565) bearing a cyano group at the para-position to the amidine functionality. The reaction with an appropriate coupling partner would then lead to the desired 7-cyano-substituted isoquinoline. A proposed reaction is depicted below:

CatalystDirecting GroupCoupling PartnerProductReference
[RhCp*Cl2]2AmidineCyclic 2-diazo-1,3-dione1-Aminoisoquinoline (B73089) acs.org
[Rh(III)]HydrazoneAlkyneSubstituted Isoquinoline acs.org
[Rh(III)]OximeAlkeneSubstituted Isoquinoline rsc.org

Copper-catalyzed reactions also provide a versatile route to isoquinolines. Copper(I)-catalyzed domino four-component coupling-cyclization of 2-ethynylbenzaldehydes, paraformaldehyde, a secondary amine, and tert-butylamine (B42293) can directly produce 3-(aminomethyl)isoquinolines. nih.gov While this provides a substituted amino group at the 3-position, the introduction of a 7-carbonitrile would require a 2-ethynylbenzaldehyde (B1209956) precursor with a cyano group at the 5-position. Another copper-catalyzed domino reaction involves the reaction of 2-bromoaryl aldehydes or ketones with terminal alkynes and acetamide (B32628) to furnish isoquinolines. acs.org This method uses acetamide as the nitrogen source. To obtain a 3-amino derivative, a different nitrogen source or a subsequent amination step would be necessary.

Palladium-catalyzed reactions, such as the coupling of o-iodobenzaldehyde tert-butylimine with terminal acetylenes followed by a copper-catalyzed cyclization, offer another pathway to substituted isoquinolines. organic-chemistry.org The versatility of this method allows for the use of a substituted o-iodobenzaldehyde to introduce the 7-carbonitrile group.

While metal-catalyzed methods are powerful, metal-free alternatives are gaining traction due to their cost-effectiveness and reduced metal contamination in the final products. These methods often rely on the inherent reactivity of the starting materials under thermal or basic conditions.

One such approach involves the reaction of a 4H-pyran derivative with a secondary amine to yield 1-aminoisoquinoline derivatives. researchgate.net This reaction proceeds under mild, metal-free conditions. To apply this to the synthesis of this compound, a suitably substituted pyran precursor would be required. Another notable metal-free method is the base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles. wikipedia.org This approach could potentially be adapted by using a 4-cyano-2-methylbenzaldehyde as the starting material.

Furthermore, metal-free annulation of boron-doped polycyclic aromatic hydrocarbons with alkynes has been reported, proceeding via an intramolecular electrophilic aromatic substitution. rsc.org While not directly applicable to the target molecule, the mechanistic principle of intramolecular cyclization could inspire new metal-free strategies.

Domino and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules. A one-pot method for the synthesis of 3-amino-7-nitro-1,2-dihydroisoquinoline-4-carbonitriles from 2-chloro-5-nitrobenzylamines and malononitrile (B47326) has been developed. researchgate.net Although this provides a dihydroisoquinoline with a nitro group instead of a cyano group at the 7-position, it demonstrates the feasibility of a domino approach to construct a highly substituted isoquinoline core. Subsequent oxidation and conversion of the nitro group to a cyano group could potentially lead to the desired product.

Copper-catalyzed cascade reactions have also been employed in the synthesis of related heterocyclic systems, such as benzimidazoisoquinolines, from 2-(2-halophenyl)benzoimidazoles and alkyl cyanoacetates. researchgate.net This highlights the potential of cascade strategies in building complex fused nitrogen heterocycles.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a product containing substantial portions of all reactants, are highly convergent and ideal for generating molecular diversity.

A three-component reaction involving isoquinoline, an activated acetylenic compound, and ammonium (B1175870) acetate (B1210297) can produce isoquinoline derivatives. iau.ir While this method uses isoquinoline as a starting material, it showcases the utility of MCRs in functionalizing the isoquinoline scaffold. A de novo MCR approach for this compound would involve the assembly of the ring from acyclic precursors. For instance, a four-component reaction of a suitably substituted benzaldehyde, an amine source, a cyanide source, and a component to form the pyridine ring could be envisioned.

The synthesis of isoquinolone derivatives has been achieved through a Rh(III)-catalyzed three-component reaction of 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids. nih.gov While this yields an isoquinolone, it demonstrates the power of MCRs in constructing the isoquinoline core. Adapting such a strategy to produce a 3-amino derivative would require a different set of starting materials.

Reaction TypeComponentsCatalystProductReference
Four-component2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary Amine, t-BuNH2Copper(I)3-(Aminomethyl)isoquinoline nih.gov
Three-componentAryl Ketone, Hydroxylamine, Internal AlkyneRhodium(III)Substituted Isoquinoline organic-chemistry.org
Three-componentIsoquinoline, Activated Acetylene, Ammonium AcetateNoneIsoquinoline Derivative iau.ir

Classical and Modified Isoquinoline Syntheses in the Context of Amino- and Carbonitrile Functionalization

Classical named reactions for isoquinoline synthesis, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, have been the bedrock of isoquinoline chemistry for over a century. wikipedia.org While these methods traditionally yield simpler isoquinolines, they can be adapted to synthesize more complex derivatives like this compound.

The Pomeranz-Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal, could theoretically be employed using a 4-cyanobenzaldehyde (B52832) as the starting material to introduce the 7-carbonitrile group. wikipedia.org The introduction of the 3-amino group is less straightforward with this method and would likely require a post-cyclization modification.

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide. To synthesize a 3-aminoisoquinoline derivative, a modified starting material would be necessary. For example, cyclization of a β-(4-cyanophenyl)ethylurea or a related derivative could potentially lead to a 3-amino-3,4-dihydroisoquinoline, which could then be oxidized to the corresponding isoquinoline.

A more modern and versatile approach that can be considered a modification of classical methods is the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the synthesis of a wide array of highly substituted isoquinolines. By starting with a 4-cyano-o-tolualdehyde tert-butylimine and condensing it with a nitrile that can be converted to an amino group (e.g., cyanogen (B1215507) amide), it might be possible to construct the this compound skeleton.

Classical SynthesisStarting MaterialsKey TransformationPotential for 3-amino-7-carbonitrileReference
Pomeranz-FritschBenzaldehyde, AminoacetoacetalAcid-catalyzed cyclizationUse of 4-cyanobenzaldehyde wikipedia.org
Bischler-Napieralskiβ-PhenylethylamideAcid-catalyzed cyclizationUse of a β-(4-cyanophenyl)ethylurea derivative wikipedia.org
Pictet-Spenglerβ-Phenylethylamine, AldehydeAcid-catalyzed cyclizationUse of a β-(4-cyanophenyl)ethylamine acs.org
Myers SynthesisLithiated o-tolualdehyde tert-butylimine, NitrileCondensation/CyclizationUse of a 4-cyano-o-tolualdehyde derivative nih.govharvard.edu

Direct C-H Functionalization Strategies

Optimization of Reaction Conditions and Yield Enhancement Studies

The choice of catalyst and associated ligands plays a pivotal role in the outcome of many synthetic transformations leading to the isoquinoline core. Palladium-catalyzed cross-coupling reactions are particularly prevalent in the synthesis of isoquinolines and their derivatives.

In a study on the synthesis of isoquinolinones, a precursor scaffold for aminoisoquinolines, various palladium catalysts were screened to optimize the yield of the desired product. The results indicated that the choice of the palladium source significantly impacts the reaction's efficiency. For instance, Pd(CH₃CN)₂Cl₂ was identified as a superior catalyst compared to others like Pd(OAc)₂ and PdCl₂(PPh₃)₂, leading to a notable increase in product yield. mdpi.com

The following table summarizes the effect of different palladium catalysts on the yield of an isoquinolinone synthesis:

CatalystYield (%)
Pd(OAc)₂45
PdCl₂(PPh₃)₂52
Pd(CH₃CN)₂Cl₂78

Data adapted from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com

Furthermore, the nature of the ligand coordinated to the metal center can dramatically influence the catalytic activity and selectivity. In the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, a reaction that can be adapted for the synthesis of aminoisoquinoline derivatives, the use of different phosphine (B1218219) ligands was investigated. While monodentate ligands like triphenylphosphine (B44618) (PPh₃) were effective for simple amines, more challenging substrates required the use of a bidentate ligand like XantPhos to achieve high conversion rates. researchgate.net This highlights the importance of ligand selection in overcoming substrate limitations and expanding the scope of the reaction.

The solvent is a critical component of a chemical reaction, influencing solubility, reaction rates, and in some cases, product selectivity. The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. beilstein-journals.orgresearchgate.net

Research into the synthesis of isoquinoline derivatives has explored the replacement of conventional, often toxic, solvents with greener alternatives. For example, in the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, the commonly used solvent N,N-dimethylformamide (DMF) was compared with biomass-derived solvents such as γ-valerolactone (GVL) and ethyl levulinate (EtLev). The results demonstrated that these green solvents could serve as viable alternatives, providing comparable reactivity and facilitating a more sustainable synthetic protocol. mdpi.comresearchgate.net

A comparative study of solvents in the synthesis of an isoquinoline-1-carboxamide, a closely related analogue, is presented below:

SolventAmine NucleophileIsolated Yield (%)
DMFPiperidine86
GVLPiperidine84
EtLevPiperidine81

Data adapted from a study on the aminocarbonylation of 1-iodoisoquinoline. mdpi.com

In some instances, the solvent can even dictate the regioselectivity of a reaction. A study on the synthesis of isoquinolinones showed that by simply changing the solvent from acetonitrile (B52724) to hexafluoro-2-propanol (HFIP), the reaction pathway could be altered to produce different constitutional isomers of the product. beilstein-journals.org This demonstrates the profound influence of the solvent on the reaction outcome.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. researchgate.net The application of microwave irradiation has been successfully employed in the synthesis of isoquinoline and its analogues.

A study on the three-component reaction of o-bromobenzaldehyde, terminal alkynes, and tert-butylamine to form 3-substituted isoquinolines demonstrated the significant advantages of microwave heating. Optimization of the microwave power revealed that 140 W was optimal, providing a good yield in a significantly reduced reaction time of 15 minutes. researchgate.net

The effect of microwave power on the yield of a 3-substituted isoquinoline is shown in the following table:

Microwave Power (W)Reaction Time (min)Yield (%)
1001555
1201560
1401565
1601558

Data adapted from a study on the microwave-assisted synthesis of 3-substituted isoquinolines. researchgate.net

Notably, the synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines has been achieved efficiently using microwave irradiation in ethanol (B145695) as a solvent, and remarkably, without the need for a catalyst. nih.gov This catalyst-free approach under microwave conditions represents a significant advancement in the green synthesis of 3-aminoisoquinoline derivatives, offering benefits such as reduced costs, simplified purification, and minimized metallic contamination of the final product.

Reaction Mechanisms and Mechanistic Studies of 3 Aminoisoquinoline 7 Carbonitrile Formation

Elucidation of Proposed Reaction Pathways and Key Intermediates

The formation of the isoquinoline (B145761) ring system can proceed through several established pathways, each characterized by unique starting materials and key intermediates. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide a fundamental framework, modern syntheses have introduced novel routes. pharmaguideline.comwikipedia.org

A notable metal-free approach for synthesizing multisubstituted 1-aminoisoquinoline (B73089) derivatives, which can be conceptually extended to 3-aminoisoquinolines, involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines. researchgate.netrsc.org The proposed mechanism for this transformation is a ring-opening and sequential ring-closing process. researchgate.netrsc.org Initially, the amine attacks the pyran ring, leading to its opening. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final aminoisoquinoline product.

Another significant pathway involves the cyclocondensation of 2-acylphenylacetonitriles with amines, which directly affords 1-substituted 3-aminoisoquinolines. researchgate.net In this pathway, the amine initially condenses with the acyl group to form an enamine or imine intermediate. This intermediate then undergoes an intramolecular cyclization via attack of the benzylic carbon onto the nitrile group, followed by tautomerization to yield the aromatic 3-aminoisoquinoline core.

Key intermediates common to many isoquinoline syntheses include:

Dihydroisoquinolines: Often formed via cyclization reactions like the Bischler-Napieralski synthesis, these intermediates require a subsequent dehydrogenation step to yield the aromatic isoquinoline. pharmaguideline.com

Tetrahydroisoquinolines: These are the primary products of the Pictet-Spengler reaction and also require oxidation to achieve full aromaticity. wikipedia.org

Imines: Formed from the condensation of amines and aldehydes or ketones, imines are crucial electrophilic intermediates that undergo intramolecular cyclization. pharmaguideline.comwikipedia.org

Enamines: As key nucleophiles, enamines can undergo intramolecular cyclization onto various functional groups to form the isoquinoline ring.

Catalytic Roles in Reaction Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like 3-Aminoisoquinoline-7-carbonitrile under mild conditions. Both transition metal catalysis and metal-free approaches have been developed, each with distinct mechanistic features.

Transition metals are widely employed to catalyze the formation of isoquinolines through various activation modes, including C-H activation, π-alkyne activation, and cross-coupling reactions.

Gold(III) Catalysis: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. A facile synthesis of 1-aminoisoquinoline derivatives utilizes a Gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297). organic-chemistry.org The proposed mechanism involves the gold(I) or gold(III) species activating the alkyne, making it susceptible to intramolecular attack by the amide nitrogen. This is followed by an intermolecular addition of ammonia (B1221849) and subsequent cyclization/aromatization to furnish the aminoisoquinoline product. organic-chemistry.org

Copper Catalysis: Copper catalysts facilitate multicomponent reactions to build the isoquinoline core. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (serving as the nitrogen source) provides a highly selective route to densely functionalized isoquinolines. organic-chemistry.org The mechanism likely involves a Sonogashira-type coupling followed by copper-catalyzed insertion of acetonitrile and subsequent cyclization.

Rhodium Catalysis: Rhodium(III) catalysts are renowned for their ability to mediate C-H activation/annulation cascades. In one approach, an N-aryl-substituted hydrazone acts as a directing group to guide the ortho-C-H activation of a benzene (B151609) ring. acs.org The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne, followed by reductive elimination and tautomerization to form the isoquinoline product. acs.org This method is notable for using the hydrazone as an internal oxidant, obviating the need for external additives. acs.org Similarly, rhodium(III) can catalyze the reaction of oximes with internal alkynes to provide multisubstituted isoquinolines. organic-chemistry.org

Cobalt Catalysis: Cooperative catalysis involving Cp*Co(III) and a Lewis acid like B(C₆F₅)₃ enables the synthesis of isoquinolin-3-ones from imines and diazo compounds. researchgate.net The cobalt catalyst facilitates the C-H activation of the imine, and the diazo compound serves as a carbene source. The subsequent annulation leads to the isoquinolin-3-one, which can be a precursor to 3-aminoisoquinolines via functional group interconversion. researchgate.net

Catalyst Reactants Key Mechanistic Steps Product Type
Gold(III) 2-Alkynylbenzamides, Ammonium AcetateAlkyne activation, Domino reaction1-Aminoisoquinolines organic-chemistry.org
Copper(I) 2-Bromoaryl ketones, Terminal alkynes, CH₃CNTandem N-atom transfer, [3+2+1] cyclizationFunctionalized Isoquinolines organic-chemistry.org
Rhodium(III) Hydrazones/Oximes, AlkynesC-H activation, Annulation, Internal oxidationSubstituted Isoquinolines organic-chemistry.orgacs.org
Cobalt(III)/B(C₆F₅)₃ Imines, Diazo compoundsC-H activation, Carbene insertion, AnnulationIsoquinolin-3-ones researchgate.net

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. These reactions often rely on the inherent reactivity of the substrates or the use of simple organic molecules as activators.

A significant metal-free protocol involves the reaction of 2-(2-oxo-2-arylethyl)benzonitrile with various primary or secondary amines in an aqueous medium. rsc.org This method proceeds via an initial nucleophilic addition of the amine to the ketone, forming an enamine intermediate. This is followed by an intramolecular cyclization where the enamine attacks the nitrile group, leading to a dihydroisoquinoline intermediate which then tautomerizes to the final aminated isoquinoline product. The use of water as a solvent is crucial, likely promoting the key tautomerization and cyclization steps. rsc.org

Another metal-free approach for introducing an amino group involves the activation of isoquinoline-N-oxides with triflic anhydride (B1165640). nih.gov The triflic anhydride activates the C1 position of the isoquinoline ring towards nucleophilic attack by an amine. Subsequent elimination and aromatization yield the 1-aminoisoquinoline derivative. nih.gov This highlights a strategy of pre-activation of the heterocyclic core.

Furthermore, the reaction between dicyanomethylene-4H-pyran derivatives and secondary amines exemplifies a metal-free ring transformation reaction, proceeding through a ring-opening/ring-closing cascade to form 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives. researchgate.netrsc.org

Stereochemical Aspects and Epimerization Mechanisms

Stereochemistry becomes a critical consideration when the synthesis of isoquinolines proceeds through non-aromatic, saturated intermediates like tetrahydroisoquinolines. The relative configuration and predominant conformations of these intermediates can influence the feasibility of the subsequent aromatization step and the stereochemical outcome of any remaining chiral centers.

Studies on tetrahydroisoquinoline-fused 1,3-heterocycles reveal a complex conformational equilibrium, often described as a cis¹–trans–cis² system. rsc.org The stereostructure is determined by the anellation of the rings and the orientation of substituents. For instance, in a trans-anellated structure, key protons or substituents can adopt trans-diaxial positions. rsc.org In contrast, cis-anellated structures can exist in two different chair-like conformations (cis¹ and cis²). rsc.org

Epimerization, the change in configuration at one of several chiral centers, can occur during the reaction. For example, in the synthesis of certain oxathiazino[4,3-a]isoquinolines, the formation of S-4 epimers is possible, although often only one diastereomer is isolated after purification due to its higher thermodynamic stability. rsc.org The conditions of the reaction, such as the presence of acid or base, can facilitate epimerization by reversibly opening the ring or deprotonating a stereogenic center. While the final product, this compound, is aromatic and achiral, understanding the stereochemistry of its potential precursors is vital for controlling the reaction pathway and avoiding undesired side products.

Radical Reaction Pathways in Isoquinoline Synthesis

Radical chemistry offers unique and powerful strategies for the functionalization and synthesis of heterocyclic compounds, often under mild conditions. These pathways provide access to substitution patterns that are complementary to traditional ionic reactions.

One innovative approach is the visible light-mediated C-H hydroxyalkylation of isoquinolines. nih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. These radicals can then add to the protonated isoquinoline ring. A key feature of this mechanism is a radical-mediated spin-center shift, which allows the reaction to proceed under reducing conditions, departing from the classical oxidative Minisci-type reactions. nih.gov

Another example involves the N-bromosuccinamide (NBS)-mediated radical cyclization of aryl precursors. mdpi.com Visible light can promote the formation of a bromine radical from NBS, which then abstracts a hydrogen atom to generate a carbon-centered radical. This radical can then cyclize onto the aromatic ring, and subsequent steps involving the extrusion of dinitrogen (if an azide (B81097) precursor is used) lead to the formation of the quinoline (B57606) or isoquinoline ring. mdpi.com These radical pathways highlight alternative activation strategies that bypass the need for pre-functionalized starting materials or harsh reaction conditions. researchgate.netresearchgate.net

Nitrile Activation Mechanisms in Cyclization Reactions

The synthesis of this compound inherently involves the participation of a nitrile group in the key ring-forming step. The activation of the cyano group is therefore a critical aspect of the reaction mechanism.

In metal-free syntheses, such as the reaction of 2-(2-oxo-2-arylethyl)benzonitrile with amines, the nitrile group acts as an electrophile. rsc.org The intramolecular attack by a nucleophilic enamine intermediate constitutes the cyclization step. The activation in this case is facilitated by the molecular geometry that brings the nucleophile and electrophile into proximity, and potentially by the aqueous medium which can stabilize charged intermediates. rsc.org

Transition metals can also play a direct role in nitrile activation. A nickel(I)-catalyzed reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids provides access to 3-aryl-1-aminoisoquinolines through a cascade of C-C and C-N bond formations. organic-chemistry.org In this proposed mechanism, the nickel catalyst likely engages with both the nitrile and the boronic acid, facilitating a complex coupling and cyclization sequence where the nitrile nitrogen is incorporated into the newly formed heterocyclic ring. organic-chemistry.org This demonstrates a powerful strategy where the nitrile is not just a passive functional group but an active participant in a metal-catalyzed cascade.

Derivatization and Scaffold Modification Strategies for Advanced Research

Synthesis of Analogues with Varied Substituent Patterns for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogues of 3-aminoisoquinoline-7-carbonitrile is a cornerstone of SAR investigations. By systematically introducing a variety of substituents at different positions of the isoquinoline (B145761) core and the amino group, researchers can probe the molecular interactions that govern the compound's activity. Key modifications often focus on altering electronic properties, steric bulk, and hydrogen bonding capacity.

Key Substituent Modifications for SAR Studies:

Substitution on the Isoquinoline Ring: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-F, -Cl, -Br) at available positions on the benzene (B151609) ring of the isoquinoline can significantly influence the electron density of the heterocyclic system. This, in turn, can affect the compound's binding affinity to biological targets. For instance, studies on related quinazoline (B50416) and imidazoquinoline systems have shown that the position and nature of these substituents are critical for activity. wikipedia.orgnih.gov

Modification of the 3-Amino Group: The primary amino group at the C-3 position is a prime site for derivatization. Acylation, alkylation, or sulfonylation can introduce a wide range of functionalities. For example, converting the amino group to various amides or sulfonamides can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor.

Alterations to the 7-Carbonitrile Group: While the carbonitrile group is a key feature, its conversion to other functional groups such as a carboxylic acid, an amide, or a tetrazole can lead to analogues with different chemical properties and potential biological activities.

The following table outlines potential synthetic modifications to the this compound scaffold for SAR studies, based on established synthetic methodologies for related heterocyclic compounds.

Table 1: Proposed Analogues of this compound for SAR Studies

Position of ModificationType of SubstituentPotential Synthetic StrategyRationale for Modification
Isoquinoline Ring (e.g., C-5, C-6, C-8)Electron-Donating Groups (e.g., -OCH₃, -CH₃)Nucleophilic aromatic substitution or cross-coupling reactions on a suitably pre-functionalized isoquinoline precursor.Modulate electron density and steric interactions.
Isoquinoline Ring (e.g., C-5, C-6, C-8)Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃)Electrophilic aromatic substitution or Sandmeyer reaction from a corresponding amino-isoquinoline precursor.Alter electronic properties and potential for halogen bonding.
3-Amino GroupAlkyl or Aryl AmidesAcylation with various acid chlorides or anhydrides in the presence of a base.Introduce diverse substituents to explore steric and electronic effects on binding.
3-Amino GroupSulfonamidesReaction with different sulfonyl chlorides.Modify hydrogen bonding capabilities and lipophilicity.

Synthesis of Fused Heterocyclic Carbonitrile Derivatives (e.g., Pyrrolo[2,1-a]isoquinoline (B1256269) Carbonitriles, Indolo[2,1-a]isoquinoline Carbonitriles)

Fusing additional heterocyclic rings onto the this compound backbone is a powerful strategy to create more complex and rigid molecular architectures. These fused systems can exhibit unique biological activities and photophysical properties. The synthesis of pyrrolo[2,1-a]isoquinoline and indolo[2,1-a]isoquinoline derivatives are of particular interest due to their prevalence in bioactive natural products. rsc.orgnih.gov

Synthesis of Pyrrolo[2,1-a]isoquinoline Carbonitriles:

A common approach to construct the pyrrolo[2,1-a]isoquinoline scaffold involves the reaction of an isoquinoline derivative with a suitable three-carbon component. For instance, a copper-catalyzed cascade reaction of a tetrahydroisoquinoline with terminal alkynes and aldehydes can yield highly functionalized pyrrolo[2,1-a]isoquinolines. jst.go.jp By employing a derivative of this compound in such a reaction, it would be possible to generate novel pyrrolo[2,1-a]isoquinoline-carbonitriles.

Synthesis of Indolo[2,1-a]isoquinoline Carbonitriles:

The synthesis of the indolo[2,1-a]isoquinoline core can be achieved through various methods, including metal-free radical cascade cyclizations and visible-light-induced reactions. nih.govclockss.orgacs.org A practical method involves the reaction of 2-aryl-N-acryloyl indoles with α-keto acids. nih.govacs.org To incorporate the this compound moiety, a synthetic route could be devised where the isoquinoline nitrogen participates in the cyclization to form the fused system, with the carbonitrile group remaining at the corresponding position. Another approach involves the direct cyclization of suitably substituted isoquinoline and indole (B1671886) precursors. cdnsciencepub.com

The following table summarizes synthetic strategies for accessing these fused heterocyclic systems.

Table 2: Synthetic Strategies for Fused Heterocyclic Carbonitrile Derivatives

Fused SystemGeneral Synthetic ApproachPotential Starting Material based on Target Compound
Pyrrolo[2,1-a]isoquinoline CarbonitrilesCopper-catalyzed condensation/addition/oxidation/cyclization cascade3-Amino-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Indolo[2,1-a]isoquinoline CarbonitrilesMetal-free radical cascade cyclizationA suitably functionalized this compound derivative that can react with an indole precursor.
Indolo[2,1-a]isoquinoline CarbonitrilesVisible-light-induced radical cascade cyclizationA derivative of this compound designed to undergo photocatalyzed cyclization with an indole moiety. clockss.org

Design and Synthesis of Bis-Heterocyclic Compounds Incorporating Isoquinoline Carbonitrile Moieties

The design and synthesis of bis-heterocyclic compounds, where two heterocyclic units are linked together, represent a strategy to develop molecules with the potential for bivalent interactions with biological targets or novel material properties. These compounds can be symmetrical, containing two identical heterocyclic units, or unsymmetrical, with two different heterocyclic systems.

The synthesis of bis-isoquinolinium derivatives has been explored, for example, as blockers of small conductance Ca²⁺-activated K⁺ channels. nih.gov These compounds often feature two isoquinoline moieties connected by a flexible or rigid linker. A similar strategy could be applied to this compound, linking two units through their amino groups or other functionalizable positions on the isoquinoline ring.

The choice of linker is crucial and can influence the distance and relative orientation of the two heterocyclic units. Common linkers include alkyl chains of varying lengths, rigid aromatic spacers like phenylene, or more complex structures. The synthesis would typically involve a coupling reaction between a functionalized this compound and a bifunctional linker. For instance, the amino groups of two molecules could be reacted with a diacyl chloride to form a bis-amide.

Alternatively, this compound could be coupled with another heterocyclic system to create an unsymmetrical bis-heterocyclic compound. This could be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, if one of the heterocyclic units is appropriately halogenated.

Development of Chiral Isoquinoline Derivatives for Asymmetric Synthesis

The introduction of chirality into the this compound scaffold is a critical step towards the development of enantiomerically pure compounds for applications where stereochemistry is crucial, such as in pharmacology and asymmetric catalysis. Chiral isoquinoline derivatives are found in numerous biologically active alkaloids. jst.go.jpnih.gov

Several strategies can be envisioned for the asymmetric synthesis of derivatives of this compound:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of an amino acid like alanine, can be attached to the isoquinoline nitrogen or a substituent. jst.go.jpnih.gov This auxiliary can direct the stereoselective introduction of a new chiral center, after which the auxiliary can be removed.

Enantioselective Reduction: If a prochiral precursor can be synthesized, for example, a 3,4-dihydroisoquinoline (B110456) derivative, its enantioselective reduction can establish a chiral center at the C-1 position. This has been a widely used method in the synthesis of isoquinoline alkaloids. nih.govmdpi.com

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective synthesis of chiral isoquinoline derivatives. mdpi.com For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable isoquinoline precursor can yield a chiral tetrahydroisoquinoline. mdpi.com

1,3-Dipolar Cycloaddition: Asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles can lead to the formation of chiral tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. mdpi.com

A key challenge would be to adapt these general methods to the specific functionalities present in this compound, ensuring that the amino and carbonitrile groups are compatible with the reaction conditions or are appropriately protected.

Advanced Spectroscopic and Structural Analysis in Research

Comprehensive Structural Elucidation of Novel 3-Aminoisoquinoline-7-carbonitrile Structures and Derivatives

The definitive identification of novel chemical entities relies on the synergistic use of multiple analytical techniques. For complex heterocyclic systems like derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is indispensable for unambiguous structure determination.

Research on related nitrogen-containing heterocyclic compounds, such as spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles, demonstrates a thorough approach to structural elucidation that is directly applicable to the this compound scaffold. researchgate.net The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra. Advanced 2D NMR techniques are crucial in this endeavor. For instance, ¹H-¹H Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. researchgate.net

Further structural information is obtained through Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework across heteroatoms. researchgate.net In some cases, ¹⁵N NMR can also be employed to provide direct information about the nitrogen atoms within the heterocyclic core. researchgate.net

High-resolution mass spectrometry (HRMS) complements NMR data by providing the exact molecular weight of the compound, which allows for the determination of its elemental formula. lumenlearning.com Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic stretching vibrations of amine (N-H), nitrile (C≡N), and aromatic (C=C, C-H) moieties, confirming their presence in the final structure. lumenlearning.comnih.gov

Table 1: Illustrative NMR Data for a Substituted Quinolone Derivative

This table, based on data for a representative spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitrile derivative, illustrates the type of detailed assignments derived from comprehensive NMR analysis. researchgate.net

Atom¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)HMBC Correlations (¹H → ¹³C)
NH-110.54 (bs, 1H)-C-2, C-7a, C-3a
H-47.02 (d, J=7.2, 1H)123.40C-6
H-56.88 (t, J=7.5, 1H)121.66C-7, C-3a
H-67.18 (t, J=7.6, 1H)128.28C-4, C-7a
H-76.85 (d, J=7.8, 1H)109.80C-5, C-1, C-3a
NH₂7.48 (bs, 2H)-C-2', C-3'
H-8'7.76 ("dt", J=7.3, 1.1, 1H)132.23C-10', C-6'a
H-9'7.45 (t, J=7.7, 1H)122.36C-10'a, C-7'
CH₃3.49 (s, 3H)29.50C-6', C-5'
C-2-177.81-
C-3'-58.90-
CN-117.43-

Conformational Analysis and Molecular Geometry Investigations

The three-dimensional arrangement of atoms, or conformation, of a molecule is critical to its properties and interactions. For isoquinoline (B145761) derivatives, conformational analysis investigates the spatial orientation of substituents and the puckering of any non-aromatic rings. These studies often combine experimental data from NMR and single-crystal X-ray diffraction with theoretical calculations.

In the study of 1,2,3,4-tetrahydroisoquinolines, a related class of compounds, NMR studies and dihedral driver calculations were used to determine preferred conformations. nih.gov It was found that the six-membered heterocyclic ring typically adopts a half-chair conformation, with bulky substituents favoring a pseudo-equatorial position to minimize steric strain. nih.gov Nuclear Overhauser Effect (NOE) experiments in NMR can provide crucial information about through-space proximity between protons, helping to define the molecule's preferred shape in solution.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the energies of different possible conformations and to predict the most stable geometries. These theoretical models can corroborate experimental findings and provide insights into conformations that may not be easily observed experimentally.

Table 2: Example Bond Length and Angle Data from X-ray Crystallography of a Heterocyclic System

This table presents hypothetical data, illustrating typical parameters obtained from X-ray diffraction studies of complex organic molecules.

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
N1 - C1a1.375C1a - N1 - C8b118.5
C3 - C41.410C3 - C4 - C4a120.2
C4a - C51.398N1 - C8b - C8121.9
C7 - C_Nitrile1.450C6 - C7 - C_Nitrile178.5
C_Nitrile ≡ N_Nitrile1.150C3 - N_Amine - H119.5

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Understanding the pathway by which a chemical reaction occurs is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic techniques can be used to monitor reactions in real-time, identify transient intermediates, and elucidate reaction mechanisms.

For reactions involving isoquinoline synthesis, in situ infrared spectroscopy has proven to be a powerful tool. In a study of the Castagnoli-Cushman reaction to form dihydroisoquinolones, in situ IR was used to track the concentrations of reactants, intermediates, and products over time. organic-chemistry.org This allowed researchers to confirm the formation of key amide-acid intermediates and to understand how their equilibrium with other species influenced the reaction's progression. organic-chemistry.org This technique could be similarly applied to investigate the formation of this compound derivatives, providing a detailed understanding of the cyclization and substitution steps.

NMR spectroscopy is also a vital tool for mechanistic studies. By taking samples at various time points during a reaction, it is possible to identify intermediates and byproducts, providing clues about the reaction pathway. Crossover experiments, where isotopically labeled reagents are used, can be analyzed by NMR or mass spectrometry to determine how different fragments of the reactants are incorporated into the final product, helping to distinguish between different possible mechanisms.

The combination of these advanced spectroscopic methods provides a powerful arsenal for the modern chemist. Their application in the study of this compound and its derivatives is essential for a complete understanding of their structure, conformation, and reactivity, paving the way for the rational design of new functional molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic and molecular structures. For a molecule such as 3-Aminoisoquinoline-7-carbonitrile, DFT calculations would be employed to determine its optimized ground-state geometry. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

Key structural parameters that would be elucidated include bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would typically be benchmarked to ensure the reliability of the calculated geometry. The resulting three-dimensional structure is fundamental for understanding the molecule's steric and electronic properties.

Theoretical Prediction of Reaction Energetics, Transition States, and Activation Barriers

Theoretical chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, computational methods would be used to predict the energetics of potential chemical transformations. This involves calculating the enthalpies and Gibbs free energies of reactants, products, and intermediates.

A crucial aspect of this analysis is the location of transition states, which are the highest energy points along a reaction coordinate. By identifying the transition state structure, the activation barrier for a given reaction can be calculated. This information is vital for predicting reaction rates and understanding the feasibility of a proposed synthetic pathway. For instance, the energies associated with electrophilic or nucleophilic attack at different positions on the isoquinoline (B145761) ring could be systematically evaluated.

Mechanistic Insights Derived from Computational Modeling

Computational modeling offers a dynamic view of chemical reactions, elucidating the step-by-step transformations of molecules. Through techniques like Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway from reactants through the transition state to products can be mapped out. This would provide a detailed mechanistic picture for reactions involving this compound.

For example, in a potential functionalization reaction, computational modeling could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. These insights are invaluable for optimizing reaction conditions and for predicting the formation of potential byproducts.

Analysis of Charge Distribution and Electronic Properties

The distribution of electrons within a molecule governs its chemical behavior. For this compound, an analysis of its electronic properties would be critical. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would provide a visual representation of the charge distribution. The MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction of Reactivity and Selectivity Profiles

Building on the analysis of electronic structure and charge distribution, theoretical chemistry can predict the reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the biological and molecular activity of the compound This compound to generate the detailed article as requested.

Research on this specific molecule, covering the required topics of enzyme inhibition, receptor modulation, and detailed structure-activity relationships, is not present in the public domain search results. While extensive research exists for structurally related scaffolds such as isoquinoline, quinoline (B57606), and quinazoline (B50416) derivatives, these findings cannot be directly attributed to this compound.

Enzyme Inhibition and Receptor Modulation: Studies frequently focus on other isomers or derivatives. For example, research on 4-anilino-7-pyridyl-3-quinolinecarbonitriles has identified them as Src kinase inhibitors nih.gov, and various 4-aminoquinazoline derivatives are known kinase inhibitors for cancer therapy nih.govmdpi.com. Similarly, derivatives of 4-aminoquinoline-3-carboxamide have been explored as potent Bruton's Tyrosine Kinase (BTK) inhibitors nih.gov. However, this research does not extend to the 3-amino-isoquinoline-7-carbonitrile scaffold.

Structure-Activity Relationship (SAR) Studies: SAR studies are available for related compound classes. For instance, the structure-activity relationships of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors have been described nih.gov. These studies provide insights into how substitutions on the quinoline ring affect activity, but this information is not transferable to the specific isoquinoline isomer requested.

Due to the strict instruction to focus solely on This compound , it is not possible to provide an accurate and scientifically sound article that adheres to the requested outline without speculating or misrepresenting data from other compounds.

Biological Activity and Molecular Target Modulation Research Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Studies

Computational and Experimental Analysis of Ligand-Protein Interactions

There is no available research detailing the computational or experimental analysis of ligand-protein interactions for 3-Aminoisoquinoline-7-carbonitrile. Studies involving molecular docking, crystallography, or other methods to elucidate its binding affinity and interaction with specific protein targets have not been found in the current body of scientific literature.

Exploration of Biochemical Pathway Modulation

Specific investigations into how this compound modulates biochemical pathways are not present in published research.

There are no studies available that examine the effects of this compound on neuroinflammation or oxidative stress. Research into its potential to modulate inflammatory markers, antioxidant enzymes, or related signaling pathways in a neurological context has not been documented.

Information regarding the influence of this compound on specific cellular processes is not available. There are no published findings on its effects on cell signaling, proliferation, apoptosis, or other cellular functions.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular structures through organic synthesis. They are pivotal in medicinal chemistry, organic chemistry, and material science for the modular, bottom-up assembly of molecular architectures. mdpi.com The isoquinoline (B145761) and 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) frameworks are prevalent in many natural alkaloids and exhibit a wide spectrum of biological activities, making them "privileged scaffolds" in drug discovery and development. mdpi.com Consequently, optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are crucial building blocks for synthesizing natural products and pharmaceuticals. mdpi.com

The reactivity of the amino and nitrile groups, coupled with the aromatic isoquinoline backbone of 3-aminoisoquinoline-7-carbonitrile, allows for a variety of chemical transformations, making it a valuable precursor for a range of complex organic molecules. For instance, the synthesis of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives, which are potent inhibitors of EGFR and HER-2 kinases, involves the acylation of a 6-amino-4-(arylamino)quinoline-3-carbonitrile precursor. nih.gov This highlights how the amino group on a quinoline-carbonitrile scaffold can be readily functionalized to build complex, biologically active molecules. nih.gov

Furthermore, various synthetic strategies have been developed to construct the isoquinoline core itself, which can then be further elaborated. Gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) provide a mild and efficient route to 1-aminoisoquinoline (B73089) derivatives. organic-chemistry.org Another approach involves the reaction of iminoalkynes with various electrophiles to yield substituted isoquinolines. organic-chemistry.org These methods underscore the accessibility of the isoquinoline framework, which can be tailored to include the specific functionalities present in this compound for subsequent synthetic applications.

The synthesis of complex heterocyclic systems often relies on cascade reactions starting from appropriately functionalized building blocks. For example, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has been achieved through the condensation of aminobenzofuroxans with benzoylacetonitrile. nih.gov This demonstrates the utility of amino-functionalized building blocks in constructing complex, polycyclic heteroaromatic compounds with potential applications in medicinal chemistry. nih.gov

Development and Application as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. google.com The efficacy of this approach often relies on the design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of a reaction. nii.ac.jp The development of such ligands is a key area of research, with a focus on creating structures that are both highly efficient and broadly applicable. nii.ac.jp

While specific examples of this compound being used as a chiral ligand were not found, the broader class of isoquinoline and quinoline (B57606) derivatives has been successfully employed in the development of chiral ligands for a variety of asymmetric transformations. For instance, novel bisoxazoline ligands prepared via a rhodium-catalyzed enantioselective C-H insertion reaction have proven to be efficient in copper-catalyzed Diels-Alder reactions and cyclopropanation. nii.ac.jp Similarly, chiral N,N'-dioxides have been used to catalyze the enantioselective ring-opening of meso-epoxides. nii.ac.jp

The enantioselective synthesis of complex molecules containing the isoquinoline scaffold often employs chiral catalysts. The asymmetric synthesis of 3-substituted isoindolinones, for example, has been achieved with high enantioselectivity using a cascade aza-Henry/cyclization reaction catalyzed by a bifunctional organocatalyst. nih.gov This highlights the importance of catalysis in accessing chiral isoquinoline-related structures.

Recent advances have also seen the development of catalytic systems for the enantioselective synthesis of molecules with axial chirality. The enantioselective synthesis of 3-(N-indolyl)quinolines, which possess both C-N axial chirality and central chirality, was accomplished using a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.orgresearchgate.net This approach enabled the synthesis of a unique class of atropisomeric biaryls with high chemo-, regio-, and stereoselectivities. rsc.orgresearchgate.net

The following table provides examples of chiral ligands and their applications in asymmetric catalysis, illustrating the types of transformations that could potentially be achieved with ligands derived from this compound.

Chiral Ligand/Catalyst SystemAsymmetric ReactionKey Features
Spiro-bisoxazolineCopper-catalyzed Diels-Alder reaction and cyclopropanationPrepared via rhodium-catalyzed enantioselective C-H insertion.
Chiral N,N'-Dioxide-Scandium ComplexEnantioselective Michael addition of β-keto estersAfforded the Michael adduct with good enantioselectivity.
Chiral Lithium Phosphate/Ir-Photoredox ComplexEnantioselective synthesis of 3-(N-indolyl)quinolinesCreates molecules with both axial and central chirality.
Takemoto's CatalystAsymmetric cascade aza-Henry/lactamizationHighly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones.

Design and Synthesis of Chemical Sensors and Probes (e.g., Colorimetric Sensors for Metal Ions)

Chemical sensors are molecules designed to detect the presence of specific analytes, such as metal ions, through a measurable change in their physical properties, most notably color or fluorescence. nih.gov Quinoline and its derivatives are excellent platforms for the design of such sensors due to their inherent photophysical properties and ability to chelate with metal ions. nih.gov

A novel mono Schiff base of a quinoline derivative has been designed as a reversible fluorescent-colorimetric sensor for the detection of Pb²⁺ ions in a semi-aqueous medium. nih.gov This sensor exhibits a selective "on-off" response to Pb²⁺, with a colorimetric detection limit of 1.2 x 10⁻⁶ M and a fluorescent detection limit of 9.9 x 10⁻⁷ M. nih.gov The sensing mechanism involves the coordination of the Pb²⁺ ion, which enhances the intramolecular charge transfer (ICT) process in the ground state, leading to a colorimetric response, and induces both photoinduced electron transfer (PET) and ICT effects in the excited state, resulting in fluorescence quenching. nih.gov

Quinoline-based thiosemicarbazones have also been developed as colorimetric chemosensors for the detection of fluoride (B91410) and cyanide ions. nih.gov These sensors exhibit a rapid response time and their sensing ability is supported by DFT and TDDFT calculations. nih.gov The interaction with the anions leads to a change in the electronic properties of the sensor molecule, resulting in a visible color change. nih.gov

Furthermore, a 3-formyl quinoline-based colorimetric sensor has been shown to be selective and sensitive for cyanide ions over other common anions in a partial aqueous system. researchgate.net This sensor has a very low detection limit of 1.33 x 10⁻⁸ M and has been successfully applied for the determination of cyanide in food samples. researchgate.net

The following table summarizes the performance of some recently developed quinoline-based chemical sensors.

Sensor TypeTarget AnalyteDetection LimitSensing Mechanism
Quinoline-based mono Schiff basePb²⁺1.2 x 10⁻⁶ M (Colorimetric), 9.9 x 10⁻⁷ M (Fluorescent)ICT enhancement and PET/ICT effects
Quinoline-based thiosemicarbazonesF⁻, CN⁻Not specifiedN-H proton transfer
3-Formyl quinoline derivativeCN⁻1.33 x 10⁻⁸ MNot specified
Dipicolylamine-containing amphiphilePb²⁺1-10 µM"Turn-on" visible color change

Research into Material Science Applications, including Optical and Electronic Properties

The search for new organic materials with interesting optical and electronic properties is a driving force in materials science. mdpi.com Isoquinoline derivatives are among the many heterocyclic compounds being investigated for such applications due to their conjugated π-systems.

A series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives have been synthesized and shown to exhibit full-color-tunable solid-state emissions. rsc.org These compounds display solid-state fluorescence with emission wavelengths spanning the entire visible light range. rsc.org This behavior is attributed to their twisted molecular conformations and loose stacking modes in the solid state. rsc.org Furthermore, some of these derivatives exhibit mechanofluorochromic (MFC) properties, where their fluorescence color changes upon mechanical grinding. rsc.org For example, one compound showed a bathochromic shift from blue to cyan, while others displayed hypsochromic shifts from orange to green or red to orange. rsc.org These MFC-active molecules have potential applications in the field of data encryption. rsc.org

The third-order nonlinear optical (NLO) properties of organic materials are another area of intense research. mdpi.com The modification of a benzene (B151609) derivative through click chemistry with electron-deficient alkenes like tetracyanoethene (TCNE) has been shown to alter its NLO properties. mdpi.com The reaction with TCNE leads to the formation of a new product with a distinct absorption peak, and the resulting materials exhibit a transition from reverse saturable absorption to saturable absorption, which is significant for applications in nonlinear optics. mdpi.com The NLO properties are influenced by the intramolecular charge transfer and the conjugated structure of the molecule. mdpi.com

The following table details the optical properties of some isoquinoline-related derivatives.

Compound ClassKey PropertyObservationPotential Application
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivativesSolid-state emissionFull-color-tunable fluorescenceSolid-state lighting
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivativesMechanofluorochromismColor change from blue to cyan or orange to green upon grindingData encryption, mechanical sensors
Benzene derivatives modified with TCNEThird-order nonlinear opticsTransition from reverse saturable absorption to saturable absorptionOptical limiting, optical switching

Biosynthetic Investigations of Isoquinoline Scaffolds

Elucidation of Natural Biosynthetic Pathways Relevant to the Isoquinoline (B145761) Core

The biosynthesis of the vast majority of isoquinoline alkaloids originates from the amino acid L-tyrosine. frontiersin.orgthieme-connect.com Through a series of enzymatic reactions, tyrosine is converted into the key precursors that form the characteristic isoquinoline skeleton. thieme-connect.comkegg.jp The general pathway begins with the transformation of tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgkegg.jp These two molecules then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate in the biosynthesis of most benzylisoquinoline alkaloids (BIAs). frontiersin.org

From (S)-norcoclaurine, a series of methylation, hydroxylation, and other modifications lead to the central intermediate, (S)-reticuline. kegg.jpresearchgate.net Reticuline stands as a critical branch point, from which various biosynthetic routes diverge to produce a wide array of BIA subclasses, including well-known compounds like morphine, codeine, berberine (B55584), and sanguinarine. kegg.jpnih.goveurekaselect.com The elucidation of these pathways has been made possible through a combination of techniques, including tracer studies, enzyme characterization, and the application of modern omics technologies such as genomics, transcriptomics, and metabolomics. researchgate.netrsc.org These approaches have been instrumental in identifying the genes and enzymes responsible for each biosynthetic step in various plant species, including opium poppy (Papaver somniferum), Japanese goldthread (Coptis japonica), and California poppy (Eschscholzia californica). frontiersin.orgnih.gov

While tyrosine is the predominant precursor, a novel biosynthetic pathway for an isoquinolinequinone alkaloid, mansouramycin D, has been identified in Streptomyces albus Del14, which utilizes tryptophan instead of tyrosine. acs.orgnih.gov This discovery highlights the potential for alternative biosynthetic strategies in microorganisms. acs.orgnih.gov

Identification of Biosynthetic Precursors and Intermediates (e.g., Tyrosine, Tryptophan, DOPA)

The biosynthesis of the isoquinoline core relies on a small number of primary precursors, with L-tyrosine being the most common starting material. nih.govamerigoscientific.com The pathway to the central intermediate, (S)-reticuline, involves several key intermediates derived from tyrosine.

The initial steps involve the conversion of L-tyrosine to both an amine component and an aldehyde or keto-acid component. thieme-connect.com L-tyrosine can be hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.net Both tyrosine and L-DOPA can then be decarboxylated by tyrosine/DOPA decarboxylase (TYDC) to yield tyramine (B21549) and dopamine, respectively. researchgate.netnumberanalytics.com Dopamine serves as the amine precursor for the isoquinoline ring. frontiersin.org

The aldehyde component, 4-hydroxyphenylacetaldehyde (4-HPAA), is also derived from tyrosine. frontiersin.orgkegg.jp The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the foundational C6-C2-N-C2-C6 structure of benzylisoquinoline alkaloids. frontiersin.org

Key intermediates in the pathway from (S)-norcoclaurine to (S)-reticuline include (S)-coclaurine and (S)-N-methylcoclaurine. These intermediates undergo a series of O-methylation and N-methylation reactions, catalyzed by specific methyltransferases, to ultimately yield (S)-reticuline. researchgate.net

As mentioned previously, a notable exception to the tyrosine-derived pathway is the biosynthesis of mansouramycin D, where feeding experiments have demonstrated that tryptophan serves as the primary precursor. acs.orgnih.gov

Table 1: Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis

Precursor/IntermediateRole in Biosynthesis
L-TyrosinePrimary amino acid precursor for the vast majority of isoquinoline alkaloids. frontiersin.orgthieme-connect.com
L-DOPAAn intermediate derived from the hydroxylation of L-tyrosine, which can be decarboxylated to dopamine. researchgate.net
DopamineThe amine component that forms part of the isoquinoline ring structure. frontiersin.org
4-Hydroxyphenylacetaldehyde (4-HPAA)The aldehyde component that condenses with dopamine. frontiersin.orgkegg.jp
(S)-NorcoclaurineThe first committed intermediate in benzylisoquinoline alkaloid biosynthesis. frontiersin.org
(S)-ReticulineA central branch-point intermediate leading to diverse BIA subclasses. kegg.jpresearchgate.net
L-TryptophanAn alternative primary precursor for certain microbial isoquinoline alkaloids. acs.orgnih.gov

Enzymatic Biosynthesis and Metabolic Engineering Approaches for Isoquinoline Derivatives

The elucidation of isoquinoline biosynthetic pathways has paved the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial and plant-based systems. nih.govresearchgate.net This field holds immense promise for overcoming the limitations of sourcing these alkaloids from their native plant producers, which can be hindered by low yields, slow growth, and geographical constraints. nih.govfrontiersin.org

A variety of enzymes involved in isoquinoline alkaloid biosynthesis have been identified and characterized, including lyases, transferases (such as O-methyltransferases and N-methyltransferases), and oxidoreductases (like cytochrome P450 monooxygenases and the berberine bridge enzyme). frontiersin.org The genes encoding these enzymes have been isolated from various plant species and can be expressed in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae (yeast). numberanalytics.com

Metabolic engineering strategies focus on several key areas:

Introduction of new biosynthetic branches: By introducing genes from different plant species, novel pathways can be created in a host organism, leading to the production of non-native or even entirely new isoquinoline derivatives. nih.goveurekaselect.com

Knock-down or knockout of competing pathways: Using techniques like RNA interference (RNAi), the expression of enzymes leading to undesired byproducts can be reduced or eliminated, thereby redirecting metabolic flux towards the desired compound. nih.goveurekaselect.com

Regulation of transcription factors: The discovery of transcription factors, such as CjbHLH1 in Coptis japonica, that specifically regulate the expression of multiple genes in the isoquinoline biosynthetic pathway offers a powerful tool for coordinating the upregulation of the entire pathway. nih.gov

Successful examples of metabolic engineering include the production of (S)-reticuline in yeast and E. coli, as well as the synthesis of more complex alkaloids like morphine and codeine from supplemented intermediates in engineered yeast. researchgate.netnumberanalytics.com These achievements demonstrate the feasibility of using microbial cell factories for the sustainable and scalable production of valuable isoquinoline alkaloids. researchgate.netrsc.org

Table 2: Key Enzymes in Isoquinoline Alkaloid Biosynthesis

EnzymeAbbreviationFunction
Tyrosine/DOPA DecarboxylaseTYDCCatalyzes the decarboxylation of L-tyrosine and L-DOPA to tyramine and dopamine, respectively. numberanalytics.com
Norcoclaurine SynthaseNCSCatalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. frontiersin.orgnumberanalytics.com
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.net
Coclaurine N-methyltransferaseCNMTMethylates the amino group of (S)-coclaurine. researchgate.netnumberanalytics.com
Berberine Bridge EnzymeBBECatalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a key step in the formation of protoberberine alkaloids. frontiersin.orgresearchgate.net
Cytochrome P450 MonooxygenasesCYPsA large family of enzymes involved in various hydroxylation, demethylation, and ring-forming reactions throughout the pathway. nih.gov

Q & A

Q. Table 1: Optimization Parameters for Synthesis

VariableImpact on Yield (%)Reference
Solvent (DMF vs. THF)+15% (DMF)
Catalyst (K₂CO₃ vs. NaOH)+20% (K₂CO₃)
Temperature (80°C vs. 25°C)+35% (80°C)

Basic: How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:
Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR : Carbonitrile groups appear at δ 115–120 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., 183.2 g/mol). Fragmentation patterns confirm substituent positions .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3% tolerance) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:
This compound serves as a versatile scaffold:

  • Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced activity against Gram-positive bacteria .
  • Kinase Inhibitors : The cyano group facilitates hydrogen bonding with ATP-binding pockets in kinases .
  • SAR Probes : Modifications at the 3-amino position are used to study steric and electronic effects on bioactivity .

Advanced: How do structural modifications at specific positions of this compound influence its biological activity, based on SAR studies?

Methodological Answer:
Key SAR insights include:

  • Position 3 (Amino Group) : Replacement with bulkier substituents (e.g., alkyl chains) reduces solubility but improves membrane permeability .
  • Position 7 (Cyano Group) : Substitution with -COOH or -CONH₂ enhances water solubility but may reduce target affinity .

Q. Table 2: SAR of Derivatives

Substituent PositionModificationBiological ImpactReference
3-NH₂ → -N(CH₃)₂+20% kinase inhibition
7-CN → -COOH-35% cytotoxicity

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies. Discrepancies may stem from differences in cell lines or incubation times .
  • Computational Validation : Molecular docking can reconcile divergent results by identifying binding mode inconsistencies .

Advanced: What experimental design considerations are critical for optimizing the synthesis of derivatives via multicomponent reactions?

Methodological Answer:
Optimization requires a factorial design approach:

  • Variables : Catalyst loading (0.1–1.0 eq.), solvent polarity (DMF, ethanol), and reaction time (12–48 hrs).
  • Response Surface Methodology (RSM) : Statistically models interactions between variables to predict optimal conditions .
  • Work-Up : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products.

Q. Example Workflow :

Screen 10 solvent-catalyst combinations.

Analyze yields via HPLC.

Apply RSM to identify peak conditions (e.g., 0.5 eq. K₂CO₃ in DMF at 80°C for 24 hrs) .

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